rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans
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Overview
Description
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans: is a chemical compound that belongs to the class of decahydroquinolines. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the decahydroquinoline ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans typically involves the reaction of decahydroquinoline with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Reduced derivatives of the original compound.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, such as amines or alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group.
Comparison with Similar Compounds
- rac-tert-butyl (4aR,8aS)-4a-(cyanomethyl)-decahydroquinoline-1-carboxylate
- rac-(4aR,8aS)-3,3-Difluoro-decahydroquinoline hydrochloride, trans
- rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans
Comparison: rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. For example, rac-tert-butyl (4aR,8aS)-4a-(cyanomethyl)-decahydroquinoline-1-carboxylate contains a carboxylate group, while rac-(4aR,8aS)-3,3-Difluoro-decahydroquinoline hydrochloride, trans has fluorine atoms, and rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans contains a chloroethanone group. These differences in functional groups result in varying chemical properties and applications.
Biological Activity
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans is a chemical compound with significant potential in medicinal chemistry and organic synthesis. This compound features a unique bicyclic structure with a sulfonyl chloride group at the 1-position of the decahydroquinoline backbone. Its reactivity and ability to participate in various chemical reactions make it a valuable candidate for further research into its biological activity.
Chemical Structure and Properties
- Chemical Formula : C10H14ClN1O2S1
- Molecular Weight : 229.74 g/mol
- CAS Number : Not specified in the sources but can be referenced for identification.
Structural Features
The compound's structure can be summarized as follows:
Feature | Description |
---|---|
Backbone | Decahydroquinoline |
Functional Group | Sulfonyl chloride at the 1-position |
Configuration | racemic mixture (4aR,8aS) |
Related Compounds and Their Biological Activities
Several structurally similar compounds have been studied for their biological activities:
Compound Name | Biological Activity | Reference |
---|---|---|
Decahydroquinoline | Antimicrobial activity | |
Sulfanilamide | Antibacterial properties | |
1-Sulfonylpiperidine | Anti-inflammatory effects |
These compounds illustrate the potential pharmacological outcomes that could arise from the biological activity of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride.
Case Studies and Research Findings
While specific case studies on rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride are not extensively documented, research on related sulfonamide compounds indicates significant therapeutic potential. For instance:
- Study on Sulfanilamide : Demonstrated effective inhibition of bacterial growth through its interaction with bacterial enzymes, suggesting a similar mechanism may be applicable to rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride due to its structural similarities .
- Anti-inflammatory Research : Investigations into sulfonylpiperidine revealed its effectiveness in reducing inflammation in animal models, hinting at potential applications for rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride in treating inflammatory diseases .
Synthesis and Reactivity
The synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride can be achieved through various methods that emphasize efficiency and yield. The compound's reactivity profile suggests it can participate in nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.
Synthetic Pathways
The following synthetic routes are commonly employed:
- Direct Chlorination : Involves chlorinating decahydroquinoline in the presence of sulfur dichloride.
- Sulfonation Reactions : Utilizing sulfonic acids or chlorosulfonic acid to introduce the sulfonyl group.
Each method's efficiency may vary based on reaction conditions such as temperature and solvent choice.
Properties
Molecular Formula |
C9H16ClNO2S |
---|---|
Molecular Weight |
237.75 g/mol |
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride |
InChI |
InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2/t8-,9+/m0/s1 |
InChI Key |
BNQYEMFKTOEOFX-DTWKUNHWSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CCCN2S(=O)(=O)Cl |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)Cl |
Origin of Product |
United States |
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